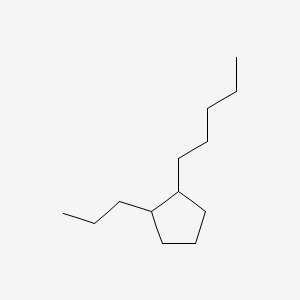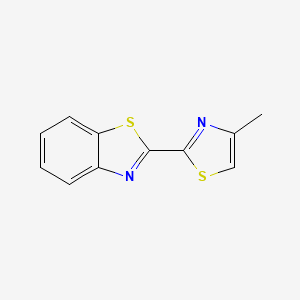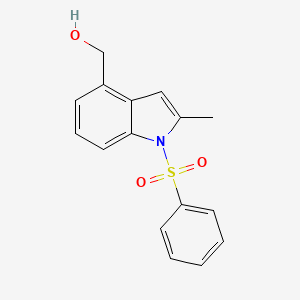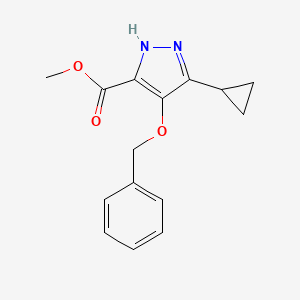
2-Chloro-6-((4-methoxybenzyl)amino)isonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is characterized by its molecular formula C14H13ClN3O and a molecular weight of 273.73 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-((4-methoxybenzyl)amino)isonicotinonitrile typically involves the reaction of 2-chloroisonicotinonitrile with 4-methoxybenzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
2-Chloro-6-((4-methoxybenzyl)amino)isonicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and catalysts.
作用機序
類似化合物との比較
Similar Compounds
2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: A compound with similar structural features but different functional groups.
2-Chloro-6-[(2-cyanophenyl)amino]isonicotinonitrile: Another structurally related compound with different substituents.
Uniqueness
2-Chloro-6-((4-methoxybenzyl)amino)isonicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C14H12ClN3O |
|---|---|
分子量 |
273.72 g/mol |
IUPAC名 |
2-chloro-6-[(4-methoxyphenyl)methylamino]pyridine-4-carbonitrile |
InChI |
InChI=1S/C14H12ClN3O/c1-19-12-4-2-10(3-5-12)9-17-14-7-11(8-16)6-13(15)18-14/h2-7H,9H2,1H3,(H,17,18) |
InChIキー |
IDRZNUIWPWAUSF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CNC2=NC(=CC(=C2)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13939824.png)



![5-Methoxypyrido[2,3-d]pyridazine](/img/structure/B13939861.png)








![Ethyl 2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B13939928.png)
